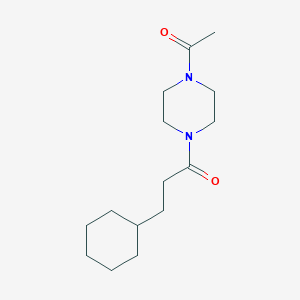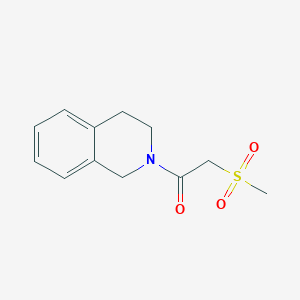
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide, also known as CEC, is a synthetic compound that belongs to the class of morpholine-based drugs. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and differentiation. N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to inhibit the activity of various enzymes, such as cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle regulation and gene expression. N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In immune cells, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to modulate the activity of various cytokines and chemokines, which are involved in the regulation of immune responses. In neuronal cells, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to protect against oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It can be easily synthesized in large quantities and can be used for various experimental assays, such as cell viability assays, Western blotting, and ELISA. However, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide also has some limitations, such as its potential toxicity and off-target effects, which should be carefully evaluated in experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide. One direction is to further elucidate the mechanism of action of N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide, particularly its interactions with various signaling pathways and molecular targets. Another direction is to explore the potential therapeutic applications of N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide in various diseases, such as cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the development of novel derivatives of N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide with improved efficacy and safety profiles could also be a promising direction for future research.
Conclusion:
In conclusion, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide could lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide involves the reaction of 2-chloro-4-methylphenyl isocyanate with 2-ethylmorpholine-4-carboxylic acid in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The purity of the synthesized compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to have potential therapeutic applications in various fields of scientific research. In cancer research, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In neurology, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been studied for its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide has been shown to modulate immune responses by regulating the activity of immune cells, such as T cells and macrophages.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-11-9-17(6-7-19-11)14(18)16-13-5-4-10(2)8-12(13)15/h4-5,8,11H,3,6-7,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBYCUCZLXTECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-ethylmorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)




![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)



![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)
